molecular formula C17H25NO2 B8482168 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-one CAS No. 122586-81-6

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-one

Cat. No. B8482168
CAS RN: 122586-81-6
M. Wt: 275.4 g/mol
InChI Key: JXWQOJXPXQRRFC-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-one is a useful research compound. Its molecular formula is C17H25NO2 and its molecular weight is 275.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

122586-81-6

Product Name

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-one

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidin-4-one

InChI

InChI=1S/C17H25NO2/c1-13(14-9-7-6-8-10-14)20-18-16(2,3)11-15(19)12-17(18,4)5/h6-10,13H,11-12H2,1-5H3

InChI Key

JXWQOJXPXQRRFC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)ON2C(CC(=O)CC2(C)C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 40.0 grams (235 mmol) of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-one, 60.5 grams (470 mmol) of 70% aqueous tert-butyl hydroperoxide, 3.0 grams of molybdenum trioxide, and 200 ml of ethylbenzene is heated at reflux for four hours. Water is collected in a Dean-Stark trap. Solids are removed by filtration, and the filtrate is concentrated under reduced pressure. Kugelrohr distillation of the crude product, followed by recrystallization from methanol, affords 42.8 grams (67% yield) of the title compound as a white solid melting at 77-80° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Yield
67%

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